molecular formula C15H15ClN2OS B245945 1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea

1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea

Cat. No. B245945
M. Wt: 306.8 g/mol
InChI Key: PULFXKXHJNFKID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea (CPTU) is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. This compound belongs to the class of thiourea derivatives, which have been found to possess various biological activities. CPTU has been studied for its potential as an anticancer agent, anti-inflammatory agent, and antiviral agent. In

Mechanism of Action

The exact mechanism of action of 1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea is not fully understood. However, it is believed to act by binding to the colchicine binding site of tubulin, which is a component of the microtubule network. This binding disrupts the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells. 1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. In addition, 1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea has been found to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects
1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea has been found to have various biochemical and physiological effects. In cancer cells, 1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea induces apoptosis by activating caspases, which are enzymes that cleave proteins and promote cell death. 1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea also inhibits the activity of Aurora kinases, which are involved in cell division and are overexpressed in many types of cancer. In inflammatory cells, 1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea inhibits the production of pro-inflammatory cytokines and chemokines by blocking the NF-κB pathway. In viral-infected cells, 1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea inhibits the replication of viruses by inhibiting viral proteases.

Advantages and Limitations for Lab Experiments

1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. 1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea has also been found to have low toxicity in normal cells, making it a potential candidate for therapeutic applications. However, 1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous systems. In addition, 1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea has been found to have poor bioavailability, which can limit its efficacy in vivo.

Future Directions

For the study of 1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea include further studies in cancer, inflammatory, and antiviral research, as well as improving the solubility and bioavailability of 1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea for potential therapeutic applications.

Synthesis Methods

The synthesis of 1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea involves the reaction of 2-chloroethanol with 2-chlorophenol in the presence of potassium carbonate to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with phenyl isothiocyanate in the presence of triethylamine to form 1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea. The overall reaction scheme can be represented as follows:

Scientific Research Applications

1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea has been studied for its potential therapeutic applications in various fields of research. In cancer research, 1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by targeting the microtubule network. In inflammatory research, 1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea has been found to inhibit the production of pro-inflammatory cytokines and chemokines. In antiviral research, 1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea has been found to inhibit the replication of certain viruses, including HIV-1 and HCV.

properties

Molecular Formula

C15H15ClN2OS

Molecular Weight

306.8 g/mol

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]-3-phenylthiourea

InChI

InChI=1S/C15H15ClN2OS/c16-13-8-4-5-9-14(13)19-11-10-17-15(20)18-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,18,20)

InChI Key

PULFXKXHJNFKID-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=S)NCCOC2=CC=CC=C2Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCCOC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.